molecular formula C13H19NO3 B2577206 1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine CAS No. 919017-03-1

1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine

Cat. No.: B2577206
CAS No.: 919017-03-1
M. Wt: 237.299
InChI Key: ZSKDHYZLZGYADN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine typically involves multiple steps, including the formation of the tetrahydrofuran-2-ylmethoxy group and its subsequent attachment to the phenyl ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Scientific Research Applications

1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, the compound’s unique structural features make it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s methoxy and tetrahydrofuran-2-ylmethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact molecular pathways and targets involved may vary depending on the specific application and context of its use .

Comparison with Similar Compounds

1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine can be compared with other similar compounds that possess methoxy and tetrahydrofuran groups. Some of these similar compounds include:

  • 1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]ethanamine
  • 1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]propanamine

These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-13-7-10(8-14)4-5-12(13)17-9-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDHYZLZGYADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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